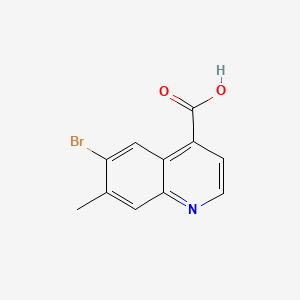![molecular formula C10H14O2 B13929124 Spiro[3.6]decane-1,3-dione](/img/structure/B13929124.png)
Spiro[3.6]decane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[3.6]decane-1,3-dione is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of the broader class of spiro compounds, which are known for their intriguing conformational and configurational properties. The molecular formula of this compound is C10H14O2, and it has a molecular weight of 166.21696 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spirocyclic compounds like Spiro[3.6]decane-1,3-dione often involves cyclization reactions. One common method is the cycloaddition reaction, where two or more unsaturated molecules combine to form a cyclic product. For instance, the 1,3-dipolar cycloaddition reaction is frequently used to synthesize spiro compounds .
Industrial Production Methods: Industrial production of spiro compounds typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process. For example, the use of metal-catalyzed reactions can enhance the efficiency of spiro compound synthesis .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.6]decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
Spiro[3.6]decane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Spiro[3.6]decane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Spiro[5.5]undecane: A spirocyclic compound with a similar structure but different ring sizes.
6,10-Dioxaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with different functional groups and properties.
Uniqueness of Spiro[3.6]decane-1,3-dione: this compound is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
spiro[3.6]decane-1,3-dione |
InChI |
InChI=1S/C10H14O2/c11-8-7-9(12)10(8)5-3-1-2-4-6-10/h1-7H2 |
InChI Key |
OGZYVOOEIGWBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)C(=O)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)


![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)

![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)

![2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)






